2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide
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Description
2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide is a useful research compound. Its molecular formula is C17H26N6O and its molecular weight is 330.436. The purity is usually 95%.
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Biological Activity
2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide, with the CAS number 866152-95-6, is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
- Molecular Formula : C17H26N6O
- Molecular Weight : 330.43 g/mol
- Structure : The compound contains a diethylamino group and a hydrazono moiety linked to an imidazole derivative, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing imidazole and hydrazone functionalities often exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to induce apoptosis in various cancer cell lines. A study focusing on similar compounds highlighted their ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Study Reference | Activity | Cell Line Tested | Mechanism |
---|---|---|---|
Datar et al. | Anticancer | Various cancer lines | PI3K/Akt inhibition |
Badiger et al. | Apoptosis induction | MCF-7 (breast cancer) | Cell cycle arrest |
Antimicrobial Activity
The presence of the hydrazone group has been associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Antidiabetic Potential
In vitro studies have suggested that derivatives of this compound may exhibit antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in cells. This is particularly relevant given the increasing prevalence of diabetes globally.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of hydrazone derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of this compound against clinical isolates of resistant bacterial strains. The results showed promising activity, suggesting potential for development as a novel antimicrobial agent .
Properties
IUPAC Name |
2-(diethylamino)-N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-4-23(5-2)12-16(24)20-15-8-6-14(7-9-15)13(3)21-22-17-18-10-11-19-17/h6-9H,4-5,10-12H2,1-3H3,(H,20,24)(H2,18,19,22)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDNQYWVCXGZKU-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=NNC2=NCCN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)/C(=N/NC2=NCCN2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.